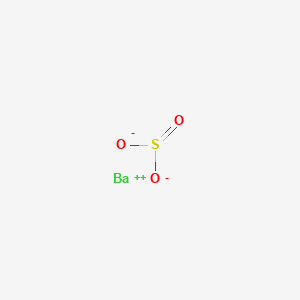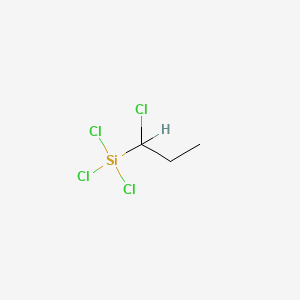![molecular formula C12H19O4P B3057314 Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester CAS No. 79158-40-0](/img/structure/B3057314.png)
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester is an organophosphorus compound with the molecular formula C12H19O3P. It is also known as diethyl p-tolylmethylphosphonate. This compound is characterized by the presence of a phosphonic acid group bonded to a hydroxy(4-methylphenyl)methyl group and two ethyl ester groups. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 4-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphonate ester .
Another method involves the use of the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with 4-methylbenzyl bromide under reflux conditions to yield the phosphonate ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
作用機序
The mechanism of action of phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by mimicking the transition state of phosphate esters, thereby blocking the active site of the enzyme. This inhibition can affect various biochemical pathways, making it useful in drug design .
類似化合物との比較
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester is unique due to its specific structure and functional groups. Similar compounds include:
Diethyl phosphite: Lacks the hydroxy(4-methylphenyl)methyl group.
Triethyl phosphite: Contains three ethyl groups instead of the hydroxy(4-methylphenyl)methyl group.
Diethyl p-tolylphosphonate: Similar but lacks the hydroxy group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
特性
CAS番号 |
79158-40-0 |
|---|---|
分子式 |
C12H19O4P |
分子量 |
258.25 g/mol |
IUPAC名 |
diethoxyphosphoryl-(4-methylphenyl)methanol |
InChI |
InChI=1S/C12H19O4P/c1-4-15-17(14,16-5-2)12(13)11-8-6-10(3)7-9-11/h6-9,12-13H,4-5H2,1-3H3 |
InChIキー |
LVSUDBVMQHGXBF-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C)O)OCC |
正規SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B3057251.png)


